8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN5O2/c1-25(12-14-6-4-3-5-7-14)20-23-18-17(19(28)24-21(29)26(18)2)27(20)13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEFKZRTNLUWKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N(C)CC3=CC=CC=C3)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material: The synthesis begins with a purine derivative.
Benzylation: Introduction of the benzyl group at the 8-position using benzyl chloride and a base such as sodium hydride.
Methylation: Methylation of the amino group using methyl iodide.
Fluorobenzylation: Introduction of the 4-fluorobenzyl group at the 7-position using 4-fluorobenzyl bromide.
Final Steps: Purification and crystallization to obtain the final compound.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the benzyl groups.
Substitution: Nucleophilic substitution reactions might occur at the fluorobenzyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Scientific Research Applications
The applications of 8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione can be categorized into several key areas:
Medicinal Chemistry
- Anticancer Activity : Research indicates that purine derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in DNA synthesis and repair pathways.
- Enzyme Inhibition : This compound may interact with various enzymes, potentially serving as a lead compound for developing inhibitors against diseases such as cancer and viral infections.
Biochemical Studies
- Protein-Ligand Interactions : The unique substitution pattern allows for studies on how this compound interacts with biological macromolecules, aiding in understanding enzymatic mechanisms.
- Nucleotide Analogues : As a purine derivative, it can serve as a nucleotide analogue in biochemical assays to study nucleic acid interactions.
Material Science
- Organic Electronics : Due to its electronic properties, this compound may be explored for applications in organic semiconductors and photovoltaic devices.
- Polymer Chemistry : It can be used as a building block for synthesizing new polymers with specific properties tailored for various applications.
Case Study 1: Antiviral Activity
A study conducted on similar purine derivatives demonstrated their potential as antiviral agents by inhibiting viral replication through interference with nucleic acid synthesis pathways. This suggests that compounds like this compound could be further investigated for antiviral drug development.
Case Study 2: Enzyme Targeting
Research involving enzyme kinetics has shown that purine derivatives can effectively inhibit specific kinases linked to cancer progression. This compound's structure may allow it to bind selectively to these targets, providing a pathway for therapeutic development.
Mechanism of Action
The mechanism of action of “8-(benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with biological targets. It might inhibit enzymes by mimicking natural substrates or by binding to active sites, thereby blocking their activity. The molecular targets could include enzymes involved in DNA replication or repair.
Comparison with Similar Compounds
Substituent Variations at Position 7
Key Findings :
Substituent Variations at Position 8
Key Findings :
- Benzyl(methyl)amino at position 8 provides moderate steric bulk, which may enhance receptor selectivity compared to smaller groups like hydroxyethylamino .
Biological Activity
8-(Benzyl(methyl)amino)-7-(4-fluorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine family. This compound exhibits potential biological activities due to its unique structural features, which include various substituents such as benzyl, methyl, and fluorobenzyl groups. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The IUPAC name of the compound is 8-[benzyl(methyl)amino]-7-[(4-fluorophenyl)methyl]-3-methylpurine-2,6-dione. Its molecular formula is , and it has a molecular weight of approximately 393.41 g/mol. The presence of the fluorobenzyl group may enhance its binding affinity to biological targets and alter metabolic stability, making it a candidate for further pharmacological studies .
Anticancer Properties
Research indicates that compounds similar to this compound have shown anticancer properties. They may act through various mechanisms such as:
- Intercalation : Inserting between DNA base pairs, disrupting replication.
- Alkylation : Modifying DNA structure and function.
- Inhibition of key enzymes : Such as topoisomerases involved in DNA unwinding during replication .
A study highlighted that certain purine derivatives demonstrated significant cytotoxicity against cancer cell lines, suggesting that this compound could be explored for its anticancer efficacy.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. For instance, purine derivatives often target phosphodiesterases (PDEs), which play a role in cellular signaling pathways. Inhibiting PDEs can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which are crucial for various physiological processes .
Study on Antidepressant Activity
In a recent study involving related purine derivatives, compounds were evaluated for their antidepressant effects using animal models. The findings indicated that certain derivatives exhibited high affinity for serotonin receptors (5-HT1A and 5-HT7). These receptors are critical targets for antidepressant drugs, suggesting that similar structures might confer therapeutic benefits in mood disorders .
Structure-Activity Relationship (SAR)
A comprehensive SAR analysis was conducted on various purine derivatives to understand how modifications affect biological activity. The presence of lipophilic substituents at specific positions (like the 8-position in this compound) significantly influenced receptor affinity and selectivity. This information can guide the design of more potent analogs with improved therapeutic profiles .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Caffeine | Caffeine | Stimulant properties; affects adenosine receptors |
| Theobromine | Theobromine | Mild stimulant; similar effects to caffeine |
| Adenine | Adenine | Fundamental nucleobase; involved in DNA/RNA synthesis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
